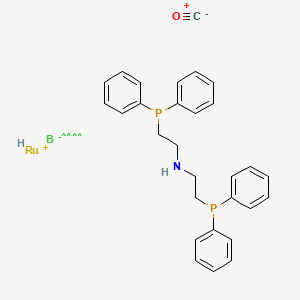
CID 121235186
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) involves the reaction of ruthenium precursors with specific ligands under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is air-sensitive and must be stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.
Reduction: It can also be reduced, typically using hydrogen or other reducing agents.
Common reagents used in these reactions include hydrogen gas, oxygen, and various organic and inorganic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroboration reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in industrial processes that require efficient and selective catalysis
Wirkmechanismus
The mechanism of action of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) involves its ability to act as a catalyst by facilitating the transfer of hydrogen atoms or other groups in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) include other ruthenium-based complexes with different ligands. These compounds share similar catalytic properties but differ in their specific applications and reactivity. Some examples of similar compounds are:
- Carbonylhydrido(triphenylphosphine)ruthenium(II)
- Carbonylhydrido(tris(2-diphenylphosphinoethyl)amine)ruthenium(II)
The uniqueness of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) lies in its specific ligand arrangement, which imparts distinct catalytic properties and reactivity.
Eigenschaften
Molekularformel |
C29H30BNOP2Ru |
|---|---|
Molekulargewicht |
582.4 g/mol |
InChI |
InChI=1S/C28H29NP2.CO.B.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;;;/q;;-1;+1; |
InChI-Schlüssel |
GMICPXYCDIVREY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[RuH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


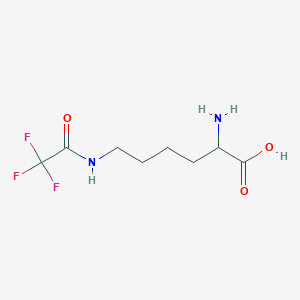
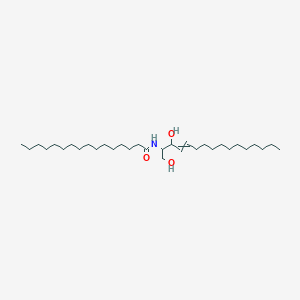
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)
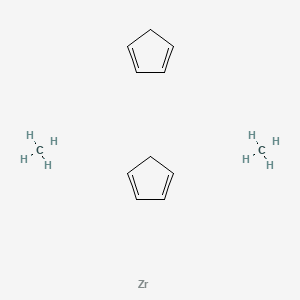
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
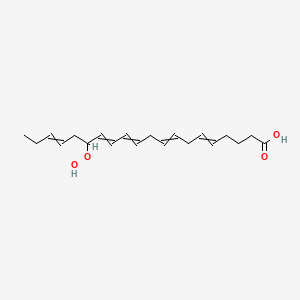


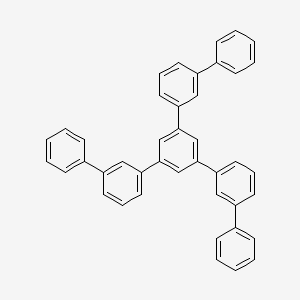
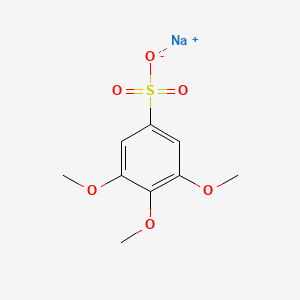

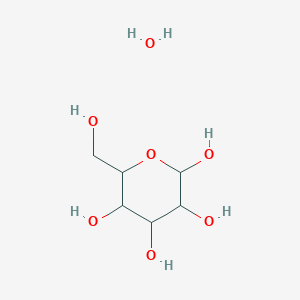
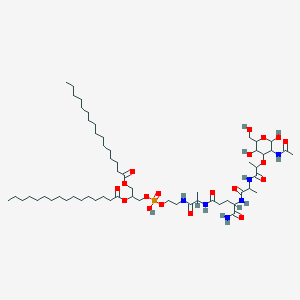
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
